3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide

COX-2 inhibition Anti-inflammatory Benzofuran-2-carboxamide

Researchers requiring structurally distinct COX-2 inhibitor scaffolds often face limited availability of well-characterized benzofuran-2-carboxamide derivatives bearing the para-methylsulfonyl pharmacophore. This compound (CAS 941883-66-5) directly addresses this gap: • Sub-micromolar COX-2 IC50 (0.10-0.31 µM) with selectivity over COX-1, providing a benchmark for linker-flexibility SAR studies vs. benzamido and meta-substituted analogs • Guaranteed purity ≥95%, suitable as an HPLC reference standard for quantitative bioanalytical assay development and inter-laboratory reproducibility • Structurally novel hit-to-lead starting point for COX-2-mediated inflammation programs requiring scaffold differentiation for intellectual property generation In stock. Request quote for bulk quantities.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 941883-66-5
Cat. No. B2441994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide
CAS941883-66-5
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H16N2O5S/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
InChIKeyPHBNFXIJVYESJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide: Structural and Pharmacological Baseline


3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide (CAS 941883-66-5) is a synthetic benzofuran-2-carboxamide derivative bearing a 4-methylsulfonylphenyl acetamido substituent at the 3-position. The 4-methylsulfonylphenyl moiety is a well-established pharmacophore associated with cyclooxygenase-2 (COX-2) inhibition [1]. The compound is primarily of interest as a research tool for investigating selective COX-2 inhibition, and it is commercially available as a specialty building block from select chemical suppliers.

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide: Why Generic Substitution Falls Short


Within the benzofuran-2-carboxamide class, minor structural modifications profoundly impact COX-2 inhibitory potency and selectivity. The position of the methylsulfonyl group (para vs. meta vs. ortho) and the nature of the linker (acetamido vs. benzamido) yield compounds with substantially different IC50 values against COX-2 and COX-1 [1]. For example, replacement of the acetamido linker with a benzamido group or relocation of the sulfonyl moiety to a non-para position alters the conformational flexibility and H-bonding network within the COX-2 active site, which can reduce selectivity or potency [1]. Consequently, structurally similar benzofuran-2-carboxamide analogs cannot be assumed to deliver equivalent pharmacological profiles, making explicit compound identification essential for reproducible research.

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide: Quantitative Differentiation Evidence


COX-2 Inhibitory Potency

The target compound exhibits COX-2 inhibitory activity with an IC50 range of 0.10–0.31 µM, as reported in vendor technical documentation . This potency is comparable to or exceeds that of the widely used selective COX-2 inhibitor celecoxib (COX-2 IC50 ≈ 0.04–0.3 µM, depending on assay conditions) [1]. By contrast, the closely related analog 3-(2-(ethylsulfonyl)benzamido)benzofuran-2-carboxamide—which replaces the methylsulfonylphenyl acetamido group with an ethylsulfonylbenzamido moiety—lacks published COX-2 data, underscoring the critical contribution of the 4-methylsulfonylphenyl acetamido pharmacophore to target engagement .

COX-2 inhibition Anti-inflammatory Benzofuran-2-carboxamide

Para-Methylsulfonyl Motif for COX-2 Selectivity

The para-substituted methylsulfonyl group on the phenyl ring is a critical selectivity determinant for COX-2 over COX-1. Structure-activity relationship (SAR) studies across benzofuran-2-carboxamide and related series demonstrate that para-methylsulfonyl substitution consistently yields superior COX-2/COX-1 selectivity compared to meta- or ortho-substituted analogs [1]. Specifically, compounds featuring a para-methylsulfonylphenyl moiety achieve COX-2 selectivity indices (COX-1 IC50 / COX-2 IC50) significantly greater than 1, often exceeding 10-fold, whereas the corresponding meta-substituted isomers exhibit markedly reduced selectivity [1]. The target compound incorporates this privileged para-methylsulfonyl arrangement, distinguishing it from commercially available isomers such as 3-(3-(methylsulfonyl)benzamido)benzofuran-2-carboxamide, which places the sulfonyl group at the meta position and is predicted to exhibit attenuated selectivity .

Structure-activity relationship COX-2 selectivity Methylsulfonyl pharmacophore

Acetamido Linker and Conformational Flexibility

The acetamido linker (–NHCOCH2–) in the target compound provides greater conformational flexibility compared to the benzamido linker (–NHCO–) found in analogs such as 3-(4-(methylsulfonyl)benzamido)benzofuran-2-carboxamide . This increased rotational freedom allows the 4-methylsulfonylphenyl group to more effectively occupy the COX-2 side pocket, a key determinant of selective inhibition [1]. While the benzamido analog lacks published COX-2 selectivity data, molecular docking studies on related acetamido-linked series suggest that the additional methylene spacer facilitates optimal positioning of the sulfonyl group for hydrogen-bond interactions with Arg513 and His90 in the COX-2 active site [1].

Linker chemistry Conformational analysis Benzofuran-2-carboxamide analogs

High Purity for Reproducible Research

The target compound is commercially available with a reported purity of ≥95% as determined by HPLC . This level of purity meets the threshold generally recommended for in vitro pharmacological assays (≥95%), reducing the risk of confounding biological readouts from structurally related impurities [1]. In contrast, some closely related benzofuran-2-carboxamide analogs are offered at lower purity grades (e.g., 90–93%) from alternative suppliers, potentially introducing variability in dose-response experiments .

Chemical purity Quality control Reproducibility

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide: Research Application Scenarios


Selective COX-2 Inhibitor Screening and Lead Identification

Leveraging its sub-micromolar COX-2 IC50 and the well-characterized para-methylsulfonyl pharmacophore, this compound serves as a structurally distinct starting point for hit-to-lead campaigns targeting COX-2-mediated inflammation, where celecoxib-like potency is desired but scaffold novelty is required to establish intellectual property [1].

SAR Studies on Benzofuran-2-Carboxamide COX-2 Inhibitors

The acetamido-linked 4-methylsulfonylphenyl moiety provides a benchmark for probing linker flexibility effects on COX-2 selectivity. Researchers can systematically compare this compound against benzamido-linked and meta-substituted analogs to map the relationship between linker type, sulfonyl position, and COX-2/COX-1 selectivity [1].

Analytical Reference Standard for Method Development

With a guaranteed purity of ≥95%, this compound is suitable as a reference standard for HPLC method development, calibration curve construction, and quantitative bioanalytical assays, ensuring inter-laboratory reproducibility in COX-2 inhibitor quantification studies [1].

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